
1-Bromo-3-(difluoromethoxy)-5-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(difluoromethoxy)-5-methylbenzene is a chemical compound with the linear formula C7H4BrF3O . It has a molecular weight of 223.01 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BrF3O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H . This indicates that the molecule contains a bromine atom (Br) and a difluoromethoxy group (OCHF2) attached to a benzene ring.Physical And Chemical Properties Analysis
This compound has a boiling point of 196-197°C . Its density is 1.585 g/mL at 25°C . The refractive index n20/D is 1.502 (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
1-Bromo-3-(difluoromethoxy)-5-methylbenzene is a compound that could theoretically serve as a versatile intermediate in organic synthesis. Compounds with bromo, difluoromethoxy, and methyl groups on a benzene ring are valuable in synthesizing more complex molecules due to their reactive sites. For instance, brominated aromatic compounds are pivotal in cross-coupling reactions, enabling the formation of carbon-carbon bonds, a cornerstone of organic synthesis. Similarly, difluoromethoxy-substituted benzenes can be used to introduce fluorine-containing groups into molecules, enhancing their biological activity or physical properties (R. Aitken et al., 2016).
Photodissociation Studies
The study of photodissociation in bromofluorobenzenes, including compounds structurally related to this compound, helps understand their behavior under UV light. Such studies are crucial in fields like atmospheric chemistry, where the photolysis of brominated compounds can affect atmospheric composition and contribute to photochemical smog formation (O. Borg, 2007).
Materials Chemistry
Compounds with bromo and difluoromethoxy groups have found applications in materials science, particularly in the development of new polymers and liquid crystals. These materials are crucial in various technologies, including displays, sensors, and advanced coatings. The specific chemical functionalities of such compounds allow for the fine-tuning of material properties, such as thermal stability, solubility, and electronic characteristics (Z. He-ping, 2005).
Thermophysical Properties
The study of thermophysical properties of halogen-substituted methylbenzenes, including those similar to this compound, provides valuable insights into their behavior in different conditions. Understanding these properties is essential for their application in chemical processes where temperature and pressure conditions can significantly affect the outcome. Such studies can lead to the development of more efficient processes in chemical manufacturing and petrochemical industries (S. Verevkin et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-3-(difluoromethoxy)-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-5-2-6(9)4-7(3-5)12-8(10)11/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPUHAFKNSTHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

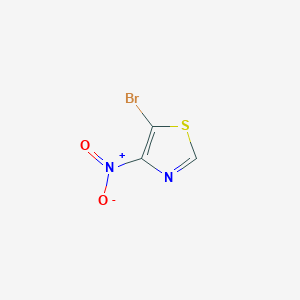
![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B6315213.png)
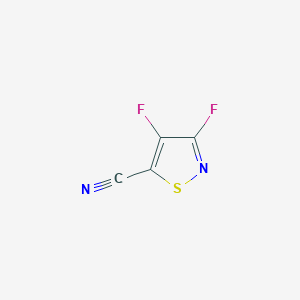
![5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde](/img/structure/B6315233.png)


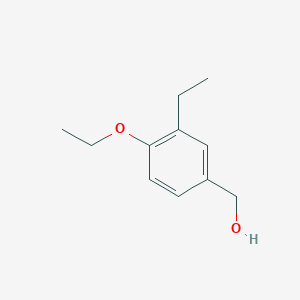
![2-Bromo-9H-pyrrolo[2,3-b:4,5-c']dipyridine](/img/structure/B6315262.png)
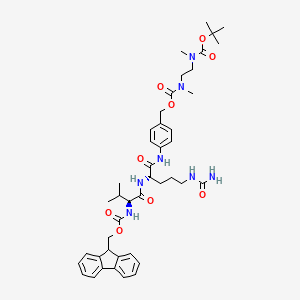

![N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine](/img/structure/B6315288.png)

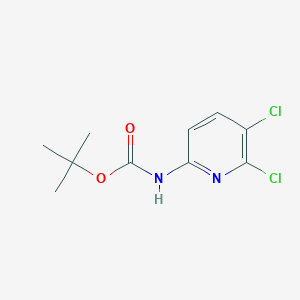
![Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride](/img/structure/B6315311.png)